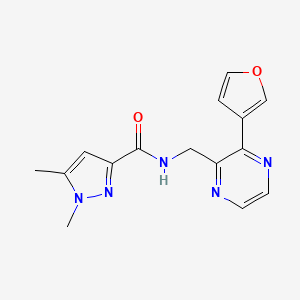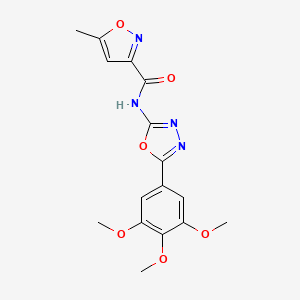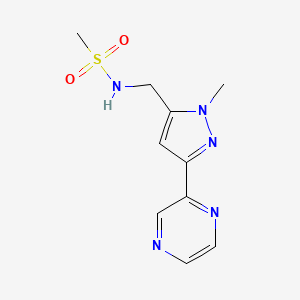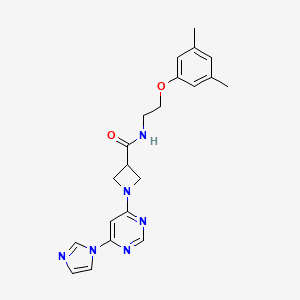![molecular formula C15H17N3O B2783325 4-(2,6-Dimethylpyrimidin-4-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine CAS No. 2034513-81-8](/img/structure/B2783325.png)
4-(2,6-Dimethylpyrimidin-4-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as dibenzo[b,f][1,4]oxazepine (DBO) derivatives, has been described in several studies . These methods include cyclocondensation with two precursors exemplified by substituted 2-aminophenols and substituted 2-halobenzaldehydes . Another method involves the reaction of 2-aminophenols with alkynones .Molecular Structure Analysis
The molecular structure of similar compounds, such as metal(II) complexes with pyrimidine derivative ligand, has been characterized by physico-chemical and different spectral techniques . These complexes have square planar geometry .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been studied. For instance, the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100 °C can prepare a series of benzo[b][1,4]oxazepine derivatives . Mechanistic experiments indicated that the hydroxy proton of the aminophenol could play a crucial role in the formation of an alkynylketimine intermediate that undergoes 7- endo-dig cyclization .Scientific Research Applications
Synthesis and Antimicrobial Evaluation
Research by Abu‐Hashem and El‐Shazly (2019) discusses the synthesis of novel heterocyclic compounds derived from benzo[f][1,3,5]triazepine derivatives, showcasing potent antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria and fungi. These compounds, related in structure to 4-(2,6-Dimethylpyrimidin-4-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine, highlight the potential for developing new antimicrobial agents (Abu‐Hashem & El‐Shazly, 2019).
Anticonvulsant and Antidepressant Activities
A study by Zhang et al. (2016) designed and synthesized a series of pyrido[2,3-d]pyrimidine derivatives as potential anticonvulsants and antidepressants. Their pharmacological evaluation showed significant anticonvulsant and antidepressant properties, demonstrating the therapeutic potential of these compounds in neurological and psychological disorders (Zhang et al., 2016).
Anticancer Activity
The work of Abdellatif et al. (2014) on the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones and their evaluation against the MCF-7 human breast adenocarcinoma cell line revealed that some synthesized compounds exhibit promising anticancer activity, particularly 3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one, which displayed significant inhibitory activity (Abdellatif et al., 2014).
Organic Synthesis Applications
Research by Meng et al. (2020) developed an efficient and regioselective method for the synthesis of pyrimidine and dibenzo[b,f][1,4]oxazepine derivatives, demonstrating the versatility and utility of these compounds in organic synthesis. The study showcases the importance of solvent choice in directing the outcome of the synthesis, providing valuable insights for the development of novel organic compounds (Meng et al., 2020).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-(2,6-dimethylpyrimidin-4-yl)-3,5-dihydro-2H-1,4-benzoxazepine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-11-9-15(17-12(2)16-11)18-7-8-19-14-6-4-3-5-13(14)10-18/h3-6,9H,7-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIVCMXYFOPTLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)N2CCOC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-oxo-4-phenylbutanamide](/img/structure/B2783249.png)

![N,4-diisopropyl-2-(3-methoxybenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2783251.png)
![(2E)-3-{5-[4-(methoxycarbonyl)phenyl]furan-2-yl}prop-2-enoic acid](/img/structure/B2783252.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-((4-chlorophenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2783253.png)

![4-cyclopropyl-1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole](/img/structure/B2783255.png)


![Tert-butyl 4-(2-oxo-2-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethyl)piperidine-1-carboxylate](/img/structure/B2783264.png)